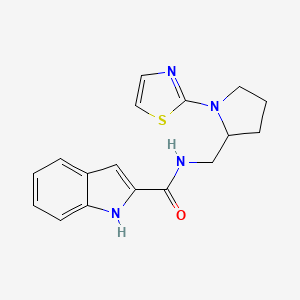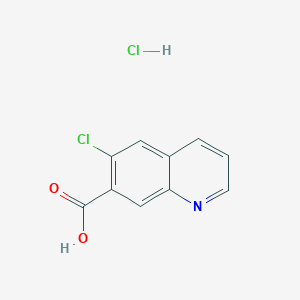
6-Chloroquinoline-7-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloroquinoline-7-carboxylic acid;hydrochloride is a derivative of quinoline . Quinoline is a well-known nitrogenous tertiary base containing a hetero nucleus with the chemical formula C9H7N . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .
Synthesis Analysis
The synthesis of quinoline derivatives involves coupling 2-chloroquinoline-7-carboxylic acid with pyrazole amine derivative using EDC.HCl coupling reagent in dichloromethane solvent followed by a substitution reaction of chlorine with the amine in a sealed vial .Molecular Structure Analysis
The molecular structure of 6-Chloroquinoline-7-carboxylic acid;hydrochloride is based on the quinoline scaffold, which is a nitrogen-based heterocyclic aromatic compound . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis
The chemical reactions involving 6-Chloroquinoline-7-carboxylic acid;hydrochloride are primarily based on its quinoline structure. Quinoline undergoes nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloroquinoline-7-carboxylic acid;hydrochloride include a molecular weight of 244.08 . It is a powder at room temperature .Applications De Recherche Scientifique
Antimicrobial Activity
Research has demonstrated the potential of derivatives of 6-Chloroquinoline-7-carboxylic acid in combating microbial infections. For instance, a study on the structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids highlighted the significant antibacterial activities of these compounds against both Gram-positive and Gram-negative bacteria (Koga et al., 1980). Another study focused on the synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives, including those derived from 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, revealing interesting antibacterial activity against S. aureus (Al-Hiari et al., 2007).
Photolabile Protecting Groups
Derivatives of 6-Chloroquinoline-7-carboxylic acid have been used in the development of photolabile protecting groups. A notable example is the synthesis and photochemistry of 8-bromo-7-hydroxyquinoline (BHQ), a photolabile protecting group for carboxylic acids based on quinoline derivatives, showing greater efficiency and sensitivity to multiphoton-induced photolysis suitable for in vivo applications (Fedoryak & Dore, 2002).
Antitumor Effects
The exploration of 6-Chloroquinoline-7-carboxylic acid derivatives in cancer research has also yielded promising results. Chloroquine, a derivative, has been shown to sensitize breast cancer cells to chemotherapy, independent of its autophagy inhibition properties (Maycotte et al., 2012).
Synthetic Chemistry
In synthetic chemistry, the derivatives of 6-Chloroquinoline-7-carboxylic acid have facilitated the development of novel compounds with varied applications. For instance, the synthesis of new derivatives involving 1,3,4-oxadiazole derivatives associated with the quinolone moiety has shown potential as cytotoxic and antibacterial agents (Sudeesh & Gururaja, 2017).
Safety And Hazards
The safety information for 6-Chloroquinoline-7-carboxylic acid;hydrochloride includes several hazard statements such as H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
Quinoline and its derivatives, including 6-Chloroquinoline-7-carboxylic acid;hydrochloride, continue to be of interest in various fields, particularly in medicinal and synthetic organic chemistry . The current focus is on developing greener and more sustainable chemical processes for the synthesis of quinoline and its analogs .
Propriétés
IUPAC Name |
6-chloroquinoline-7-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2.ClH/c11-8-4-6-2-1-3-12-9(6)5-7(8)10(13)14;/h1-5H,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMJNTYNWZWMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)C(=O)O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroquinoline-7-carboxylic acid;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

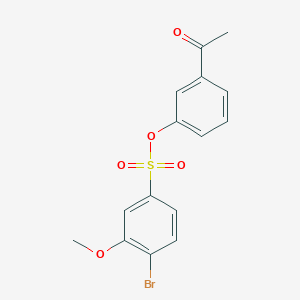
![5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2861434.png)
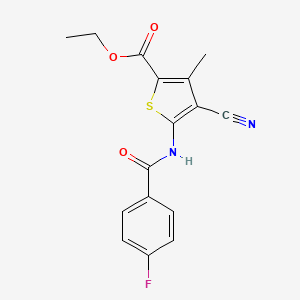
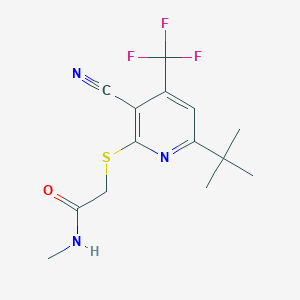
![8-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]sulfonylquinoline](/img/structure/B2861438.png)
![2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B2861441.png)
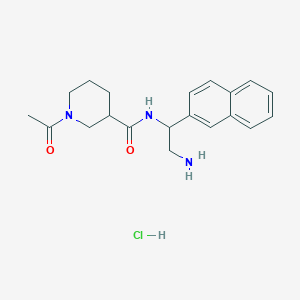
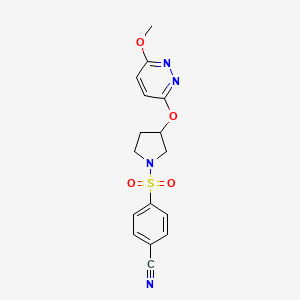
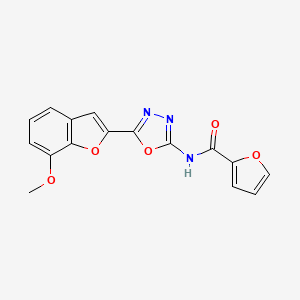
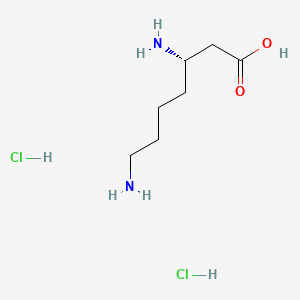
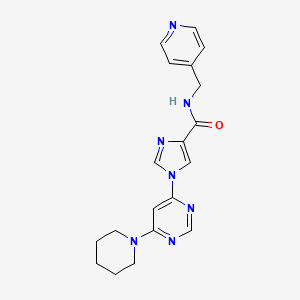
![N-benzyl-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2861448.png)
![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(3-methylphenyl)acetamide](/img/structure/B2861450.png)
